molecular formula C14H8O4 B12114205 2-oxo-2H-benzo[h]chromene-3-carboxylic acid CAS No. 82119-82-2

2-oxo-2H-benzo[h]chromene-3-carboxylic acid

Cat. No.: B12114205
CAS No.: 82119-82-2
M. Wt: 240.21 g/mol
InChI Key: HCZYKDRIXYWMQG-UHFFFAOYSA-N
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Description

2-oxo-2H-benzo[h]chromene-3-carboxylic acid is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-benzo[h]chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts and specific solvents to optimize the yield and purity. For example, the use of basic aluminum oxide under grinding conditions or the use of phase transfer catalysts in solvents like DMF (dimethylformamide) has been reported .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-benzo[h]chromene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and iodine . The conditions often involve refluxing in ethanol or using catalysts like potassium 1,2,3,6-tetrahydrophthalimide .

Major Products Formed

The major products formed from these reactions include various derivatives of chromenes, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and methine dyes .

Scientific Research Applications

2-oxo-2H-benzo[h]chromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2H-benzo[h]chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like monoamine oxidase and α-chymotrypsin . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromene-3-carboxylic acid
  • Coumarin-3-carboxylic acid
  • Coumarin-3-carboxamides

Uniqueness

What sets 2-oxo-2H-benzo[h]chromene-3-carboxylic acid apart from similar compounds is its unique structure, which includes a fused benzene ring. This structure imparts specific biological activities and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

82119-82-2

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

2-oxobenzo[h]chromene-3-carboxylic acid

InChI

InChI=1S/C14H8O4/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-14(11)17/h1-7H,(H,15,16)

InChI Key

HCZYKDRIXYWMQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C(=C3)C(=O)O

Origin of Product

United States

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